molecular formula C20H25N5O3 B2908225 8-(furan-2-ylmethyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899405-72-2

8-(furan-2-ylmethyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2908225
CAS No.: 899405-72-2
M. Wt: 383.452
InChI Key: WYEPKEVAPWGLDH-UHFFFAOYSA-N
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Description

8-(furan-2-ylmethyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic derivative of the imidazo[2,1-f]purine-2,4-dione scaffold, a heterocyclic system with demonstrated pharmacological versatility. The compound features a furan-2-ylmethyl group at position 8, an isopentyl chain at position 3, and methyl groups at positions 1, 6, and 5. Imidazo[2,1-f]purine-2,4-dione derivatives are known for modulating nuclear receptors (e.g., PPARγ), serotonin receptors (e.g., 5-HT1A/5-HT7), and enzymes (e.g., phosphodiesterases), with applications in oncology, neurology, and metabolic disorders .

Properties

IUPAC Name

6-(furan-2-ylmethyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-12(2)8-9-23-18(26)16-17(22(5)20(23)27)21-19-24(11-15-7-6-10-28-15)13(3)14(4)25(16)19/h6-7,10,12H,8-9,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEPKEVAPWGLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of imidazo[2,1-f]purine-2,4-dione derivatives is highly dependent on substituent chemistry. Below is a comparative analysis of structurally related compounds and their biological activities:

Table 1: Structural and Functional Comparison of Imidazo[2,1-f]purine-2,4-dione Derivatives

Compound Name Substituents Therapeutic Target Key Pharmacological Effects References
Target Compound 8-(furan-2-ylmethyl), 3-isopentyl, 1,6,7-trimethyl Inferred: PPARγ or 5-HT receptors Hypothesized: Potential anticancer or CNS activity based on substituent lipophilicity N/A
CB11 8-(2-aminophenyl), 3-butyl, 1,6,7-trimethyl PPARγ Induces apoptosis via ROS, caspase-3 activation; overcomes radioresistance in NSCLC cells
3i 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl), 1,3,7-trimethyl 5-HT1A/5-HT7 Antidepressant and anxiolytic effects (2.5 mg/kg in mice); moderate metabolic stability
AZ-853 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl), 1,3-dimethyl 5-HT1A Antidepressant-like activity in FST; superior brain penetration; lowers blood pressure
AZ-861 8-(4-(4-(3-trifluoromethylphenyl)piperazin-1-yl)butyl), 1,3-dimethyl 5-HT1A Stronger receptor agonism; induces lipid metabolism disturbances without glucose effects
Compound 5 (Zagórska et al.) 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)), 1,3-dimethyl 5-HT1A, PDE4B/PDE10A Dual receptor/enzyme inhibition; promising hybrid ligand for mechanistic studies
Compound 3-(2-chlorobenzyl), 1,7-dimethyl TGF-β Suppresses TGF-β activity; potential for treating fibrosis and cancer

Key Findings:

Substituent-Driven Target Selectivity: Arylpiperazinylalkyl chains (e.g., in 3i, AZ-853, AZ-861) confer affinity for serotonin receptors, enabling antidepressant effects . Aminophenyl or furan groups (e.g., CB11, target compound) may favor PPARγ agonism or nuclear receptor modulation, linking to anticancer activity . Chlorobenzyl or dihydroisoquinolinyl groups (e.g., , Zagórska et al.) expand applications to TGF-β inhibition or dual receptor/enzyme targeting .

Fluorinated aryl groups: Improve blood-brain barrier penetration (e.g., AZ-853 vs. AZ-861) but may introduce cardiovascular side effects (e.g., hypotension) . Phenyl vs. furan substituents: Furan’s lower polarity compared to phenyl rings could reduce CNS off-target effects, a hypothesis supported by the anxiolytic profile of 3i .

Contradictions and Gaps :

  • While CB11 and PPARγ agonists show caspase-3-driven apoptosis, TGF-β inhibitors () act via distinct pathways, underscoring the scaffold’s functional plasticity .
  • The target compound’s furan-2-ylmethyl group is structurally unique; its biological activity remains speculative without direct evidence.

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